3-Naphthalen-1-yl-phenylamine hydrochloride

Description

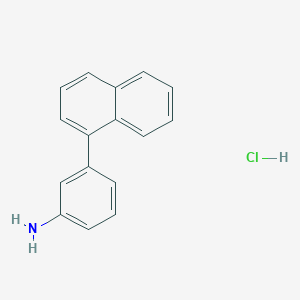

3-Naphthalen-1-yl-phenylamine hydrochloride (CAS: 5267-53-8) is an aromatic amine hydrochloride derivative characterized by a naphthalene ring linked to a phenylamine group via a single carbon bridge, with a hydrochloride salt formation. This compound is primarily utilized in research and development (R&D) for organic synthesis and pharmacological studies due to its structural similarity to bioactive amines. Its molecular formula is C₁₇H₁₆N·HCl, with a molecular weight of 261.78 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for analytical and synthetic applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-naphthalen-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N.ClH/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16;/h1-11H,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFDQGIMOJBWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Naphthalen-1-yl-phenylamine hydrochloride typically involves the reaction of naphthalene derivatives with phenylamine under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

3-Naphthalen-1-yl-phenylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Naphthalen-1-yl-phenylamine hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, this compound can be used in the development of new biochemical assays and analytical techniques .

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yl-phenylamine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Structure : Features a naphthalen-1-yl group connected to a chloro-fluorophenyl moiety via an acetamide bridge.

- Synthesis : Prepared by reacting naphthalen-1-ylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane with triethylamine .

- Key Differences: The acetamide bridge introduces hydrogen-bonding capacity, unlike the direct amine linkage in 3-naphthalen-1-yl-phenylamine.

(1R)-1-(2-Naphthyl)-1-propanamine Hydrochloride

- Structure : Contains a 2-naphthyl group attached to a propanamine chain with an R-configuration.

- Key Differences: Stereochemistry (R-configuration) may influence receptor binding in pharmacological contexts, unlike the non-chiral structure of 3-naphthalen-1-yl-phenylamine. The propanamine chain offers greater conformational flexibility compared to the rigid phenylamine group .

3-Fluoro Deschloroketamine Hydrochloride

- Structure: A cyclohexanone derivative with a 3-fluorophenyl and methylamino group.

- Key Differences :

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-Naphthalen-1-yl-phenylamine Hydrochloride and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 3-Naphthalen-1-yl-phenylamine HCl | C₁₇H₁₆N·HCl | 261.78 | Aromatic amine, hydrochloride | Organic synthesis, R&D |

| N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | C₁₈H₁₃ClFNO | 335.76 | Acetamide, chloro, fluoro | Crystal engineering, polymers |

| (1R)-1-(2-Naphthyl)-1-propanamine HCl | C₁₃H₁₆N·HCl | 213.73 | Propanamine, chiral center | Chiral catalyst development |

| 3-Fluoro Deschloroketamine HCl | C₁₃H₁₆FNO·HCl | 257.7 | Cyclohexanone, fluorophenyl | Neuropharmacology research |

Hydrogen-Bonding and Solubility

- 3-Naphthalen-1-yl-phenylamine HCl : The hydrochloride salt improves water solubility, but the lack of polar substituents limits hydrogen-bonding capacity.

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : The acetamide group enables stronger hydrogen-bonding interactions, enhancing crystallinity .

Electron-Withdrawing vs. Electron-Donating Groups

- Compounds like 3-fluoro Deschloroketamine HCl (fluoro substituent) and N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Cl/F groups) exhibit increased metabolic stability due to electron-withdrawing effects. In contrast, the unsubstituted phenylamine in the target compound may undergo faster oxidative metabolism .

Biological Activity

3-Naphthalen-1-yl-phenylamine hydrochloride is an organic compound with significant biological implications. Its structure, characterized by a naphthalene moiety substituted with a phenylamine group, suggests potential interactions with various biological targets. This article delves into its biological activity, synthesizing data from diverse studies and research findings.

- Molecular Formula : C₁₆H₁₄ClN

- Molecular Weight : Approximately 255.74 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biochemical applications .

Preliminary studies indicate that this compound may modulate protein functions or interactions within biological systems. Interaction studies have highlighted its potential to engage with various biomolecules, although comprehensive investigations are needed to elucidate these interactions further .

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives with naphthalene structures have shown efficacy as efflux pump inhibitors (EPIs) against multidrug-resistant bacteria, particularly in studies involving MRSA strains .

Table 1: Comparison of Structural Analogues and Their Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Naphthalen-1-yl-phenylamine | Naphthalene substituted at the 4-position | Potentially different electronic properties |

| 2-Naphthalen-1-yl-aniline | Naphthalene substituted at the 2-position | Different reactivity patterns |

| Diphenylamine | Two phenyl groups connected by an amine | Lacks naphthalene structure; varied applications |

These compounds differ primarily in their substitution patterns, which can significantly influence their biological activity and reactivity.

Case Studies

-

Inhibition of Drug Efflux Pumps :

In a study assessing the efficacy of various compounds as EPIs, it was found that certain naphthalene derivatives could significantly reduce the minimum inhibitory concentration (MIC) of oxacillin in resistant strains by up to 32-fold. The mechanism involved the inhibition of the AcrAB-TolC efflux pump in Escherichia coli, demonstrating the potential of naphthalene derivatives in combating antibiotic resistance . -

Molecular Docking Studies :

Computational docking studies have suggested that this compound may bind effectively within active sites of target proteins, enhancing its potential as a therapeutic agent. These studies highlight the importance of structural orientation and interaction dynamics in determining compound efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Initial assessments indicate low membrane permeability, which may limit its bioavailability. Further studies on absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential .

Q & A

Basic Question: How is the crystal structure of 3-Naphthalen-1-yl-phenylamine hydrochloride determined?

Methodological Answer:

The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

- Growing high-quality single crystals via slow evaporation or diffusion methods.

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Refinement using software like SHELXL, which employs least-squares algorithms to optimize atomic coordinates and displacement parameters. The R-factor (≤0.05) and wR-factor (≤0.14) are critical metrics for assessing refinement quality .

- Validation of bond lengths and angles against established crystallographic databases.

Basic Question: What synthetic routes are available for preparing this compound?

Methodological Answer:

Common synthetic strategies involve:

- Etherification/Amination: Reacting 3-chloro-1-(naphthalen-1-yl)propan-1-one with amines (e.g., dimethylamine) under reflux in ethanol, followed by HCl acidification to isolate the hydrochloride salt .

- Reductive Amination: Using sodium cyanoborohydride or similar agents to reduce imine intermediates formed between naphthalen-1-yl ketones and phenylamine derivatives .

- Purity Control: Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) and characterization by HPLC or NMR .

Basic Question: What analytical methods are used to assess the purity of this compound?

Methodological Answer:

Purity assessment requires a multi-technique approach:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Compare retention times against certified reference materials .

- Spectroscopy: ¹H/¹³C NMR to confirm molecular integrity and detect organic impurities (e.g., unreacted intermediates) .

- Mass Spectrometry: High-resolution MS (HRMS) for exact mass verification and impurity profiling .

Advanced Question: How can synthesis be optimized to improve yield and scalability?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Testing palladium or copper catalysts for coupling reactions to reduce side products .

- Solvent Selection: Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Process Monitoring: In-line FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

- Design of Experiments (DoE): Applying factorial designs to evaluate temperature, stoichiometry, and pH effects on yield .

Advanced Question: How should researchers address discrepancies in toxicological data across studies?

Methodological Answer:

Contradictions in toxicity data (e.g., hepatic vs. renal effects) require:

- Source Evaluation: Scrutinizing study designs (e.g., dose ranges, exposure routes) and species-specific responses (e.g., rodents vs. primates) .

- Meta-Analysis: Pooling data from multiple studies using statistical tools (e.g., random-effects models) to identify trends .

- Mechanistic Studies: Conducting in vitro assays (e.g., CYP450 inhibition) to clarify metabolic pathways contributing to toxicity .

Advanced Question: How to design stability studies under varying environmental conditions?

Methodological Answer:

Stability protocols should follow ICH guidelines:

- Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .

- Analytical Tracking: Use HPLC-MS to monitor decomposition kinetics and quantify impurities (e.g., hydrolyzed byproducts) .

- Long-Term Storage: Assess stability at 25°C/60% RH over 6–24 months, with periodic sampling .

Advanced Question: What computational methods support crystallographic analysis of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate theoretical bond lengths/angles and compare with SC-XRD data to validate structural accuracy .

- Molecular Dynamics (MD): Simulate crystal packing to predict polymorphism or solvate formation .

- SHELX Integration: Use SHELXD for phase problem resolution and SHELXE for electron density map interpretation .

Advanced Question: How to validate analytical methods for impurity profiling?

Methodological Answer:

Validation parameters per ICH Q2(R1):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.